molecular formula C24H31ClN4O4S B10939228 2-({3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide

2-({3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide

Cat. No.: B10939228
M. Wt: 507.0 g/mol
InChI Key: UPEQWNUSZIZXMO-UHFFFAOYSA-N
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Description

2-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYBENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenoxy group, a methoxybenzoyl group, and a morpholinopropyl hydrazinecarbothioamide moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYBENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:

    Formation of the chlorinated phenoxy intermediate: This step involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent to form the chlorinated phenoxy intermediate.

    Coupling with methoxybenzoyl chloride: The chlorinated phenoxy intermediate is then reacted with methoxybenzoyl chloride in the presence of a base to form the methoxybenzoyl derivative.

    Introduction of the hydrazinecarbothioamide moiety: The final step involves the reaction of the methoxybenzoyl derivative with 3-morpholinopropyl hydrazinecarbothioamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxy groups.

    Reduction: Reduction reactions can target the carbonyl and hydrazinecarbothioamide moieties.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the methoxy and phenoxy groups.

    Reduction: Reduced forms of the carbonyl and hydrazinecarbothioamide moieties.

    Substitution: Substituted derivatives of the chlorinated phenoxy group.

Scientific Research Applications

2-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYBENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • **2-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYBENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE
  • **2-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYBENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE
  • **2-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYBENZOYL}-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE

Uniqueness

This compound stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C24H31ClN4O4S

Molecular Weight

507.0 g/mol

IUPAC Name

1-[[3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxybenzoyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea

InChI

InChI=1S/C24H31ClN4O4S/c1-17-14-20(5-6-21(17)25)33-16-19-15-18(4-7-22(19)31-2)23(30)27-28-24(34)26-8-3-9-29-10-12-32-13-11-29/h4-7,14-15H,3,8-13,16H2,1-2H3,(H,27,30)(H2,26,28,34)

InChI Key

UPEQWNUSZIZXMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C(=O)NNC(=S)NCCCN3CCOCC3)OC)Cl

Origin of Product

United States

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